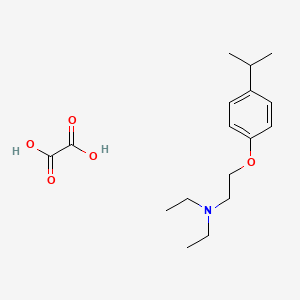
N,N-diethyl-2-(4-isopropylphenoxy)ethanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions that yield various derivatives, illustrating the versatility of the chemical framework. For example, the reaction of N-(2-chloro-1,1,2-trifluoroethyl)diethylamine with different sugars under specific conditions demonstrates the potential for creating a wide range of derivatives with varying functional groups and potential applications (Wood, Fisher, & Kent, 1966).
Molecular Structure Analysis
The molecular structure of N,N-diethyl-2-(4-isopropylphenoxy)ethanamine oxalate and its derivatives can be understood through studies such as crystal structure analysis. These studies provide insights into the compound's geometry, bond lengths, angles, and overall conformation, which are crucial for understanding its reactivity and interactions with biological targets or other chemicals (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions, illustrating its reactivity and potential for modification. For instance, its involvement in reactions with aromatic aldehydes and ketones, leading to the formation of secondary amines, highlights its utility in synthetic organic chemistry (Arutyunyan, Nazaryan, Akopyan, Akopyan, Panosyan, & Gevorgyan, 2017).
Safety and Hazards
Direcciones Futuras
A related compound, DPPE, is currently in phase 2 and 3 clinical trials for breast and prostate cancer . It is thought to potentiate the antineoplastic effect of cytotoxic drugs . This suggests that “N,N-diethyl-2-(4-isopropylphenoxy)ethanamine oxalate” and related compounds may have potential future applications in cancer treatment.
Mecanismo De Acción
Target of Action
N,N-diethyl-2-(4-isopropylphenoxy)ethanamine, also known as DPPE, is thought to potentiate the antineoplastic effect of cytotoxic drugs . It targets breast tumor-initiating cells (TICs) , which are identified as CD44+ : CD24−/low cells . These cells are capable of initiating spheres in culture and secondary tumors following transplantation .
Mode of Action
DPPE is an intracellular histamine (HA) antagonist . It interacts with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs . DPPE induces apoptosis preferentially in CD44+ : CD24−/low cells . It also increases the permeability of primary mouse cerebral endothelial cell monolayers .
Biochemical Pathways
DPPE modulates growth at in vitro concentrations that antagonize HA binding to cytochromes P450 in rat liver microsomes . It also inhibits the P-glycoprotein (P-gp) pump, which is involved in drug resistance . Many substrates of P-gp are also substrates of CYP3A4, a P450 isozyme that metabolizes a variety of antineoplastic agents .
Pharmacokinetics
It is known that dppe requires continuous exposure to exert its effect .
Result of Action
Continuous treatment with DPPE alone directly targets breast TICs . It reduces tumorsphere formation and viability of CD44+ : CD24−/low breast cancer cells . In combination with doxorubicin, DPPE can completely eradicate tumorigenic cells .
Action Environment
The action of DPPE can be influenced by environmental factors such as the presence of other drugs. For example, DPPE has been shown to potentiate the effect of doxorubicin in the treatment of metastatic breast cancer . .
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-5-16(6-2)11-12-17-15-9-7-14(8-10-15)13(3)4;3-1(4)2(5)6/h7-10,13H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXHFTNPICELAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)
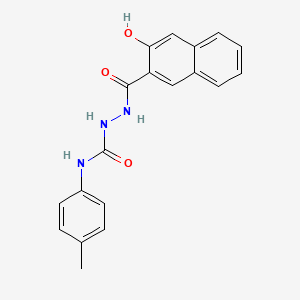
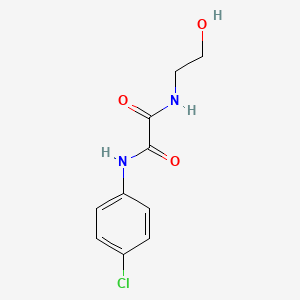
![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
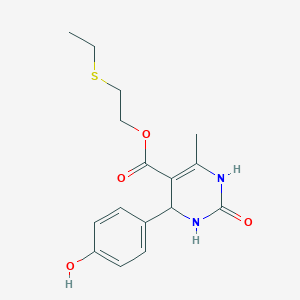
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
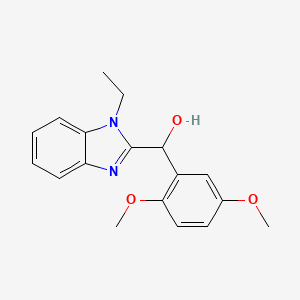

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)
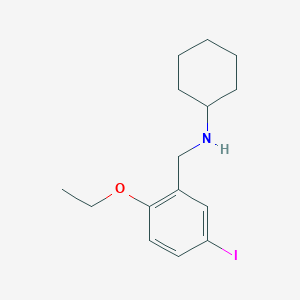

![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
